2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group, a methyl group, and an acetamide moiety. Its unique structure lends itself to diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the acetamide formation through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Solvents like dimethyl sulfoxide and catalysts such as palladium on carbon are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.
Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted aromatic compounds.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide
- 2-[2-(4-Bromophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide
Uniqueness
Compared to its analogs, 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide exhibits superior binding affinity and stability due to the presence of the fluorine atom. This makes it a more potent candidate for therapeutic applications.
Properties
Molecular Formula |
C20H18FN3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18FN3O2/c1-13-4-3-5-17(10-13)23-18(25)12-24-19(26)11-14(2)22-20(24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
MWUQKMJSPMLBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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